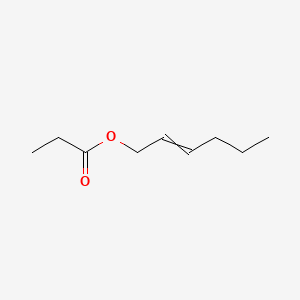
Hex-2-en-1-yl propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: In this process, hexenol reacts with propionic acid in the presence of an acid catalyst to form the ester compound . The reaction conditions typically involve heating the reactants under reflux to drive the reaction to completion.
Industrial Production Methods: : Industrially, the production of trans-2-Hexenyl propionate follows the same esterification process but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid. The product is then purified through distillation to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions: : Trans-2-Hexenyl propionate can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into a carboxylic acid.
Reduction: This reaction can reduce the ester group to an alcohol.
Substitution: This reaction can replace the ester group with other functional groups.
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products: : The major products formed from these reactions depend on the type of reaction. For example, oxidation of trans-2-Hexenyl propionate can yield hexenoic acid, while reduction can produce hexenol .
Wissenschaftliche Forschungsanwendungen
Chemistry: : In chemistry, trans-2-Hexenyl propionate is used as a model compound to study esterification reactions and the properties of esters.
Biology: : In biological research, it is used to study the effects of esters on cellular processes and their potential as bioactive compounds.
Medicine: : While not widely used in medicine, trans-2-Hexenyl propionate’s pleasant aroma makes it a candidate for use in aromatherapy and other therapeutic applications.
Industry: : Industrially, trans-2-Hexenyl propionate is used in the production of fragrances for personal care products, cleaning agents, and air fresheners .
Wirkmechanismus
The mechanism by which trans-2-Hexenyl propionate exerts its effects is primarily through its interaction with olfactory receptors. When inhaled, the compound binds to specific receptors in the nasal cavity, triggering a signal transduction pathway that results in the perception of its fruity aroma. This interaction involves molecular targets such as olfactory receptor proteins and pathways related to signal transduction in the olfactory system .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: : Similar compounds to trans-2-Hexenyl propionate include:
- cis-3-Hexenyl propionate
- trans-2-Hexenyl acetate
- cis-3-Hexenyl butyrate
- trans-2-Hexenyl hexanoate
Uniqueness: : What sets trans-2-Hexenyl propionate apart from these similar compounds is its specific geometric configuration (trans or E configuration), which significantly influences its scent profile. This unique configuration gives it a distinct fruity aroma that is highly valued in the fragrance industry .
Eigenschaften
Molekularformel |
C9H16O2 |
|---|---|
Molekulargewicht |
156.22 g/mol |
IUPAC-Name |
hex-2-enyl propanoate |
InChI |
InChI=1S/C9H16O2/c1-3-5-6-7-8-11-9(10)4-2/h6-7H,3-5,8H2,1-2H3 |
InChI-Schlüssel |
LPWKTEHEFDVAQS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC=CCOC(=O)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


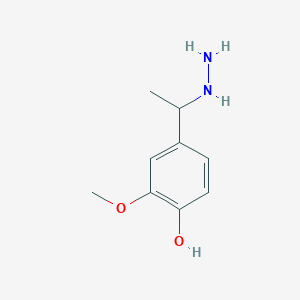
amine](/img/structure/B15147044.png)
![Methyl 2-Acetylbenzo[b]thiophene-5-carboxylate](/img/structure/B15147049.png)

![(2-Hydroxyphenyl)-[5-(trifluoromethyl)-1H-triazol-4-yl]methanone](/img/structure/B15147068.png)
![2-[2,4-Bis(trifluoromethyl)phenyl]ethanol](/img/structure/B15147087.png)
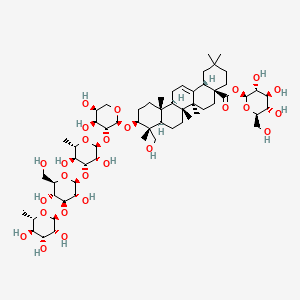
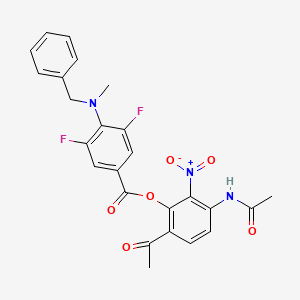
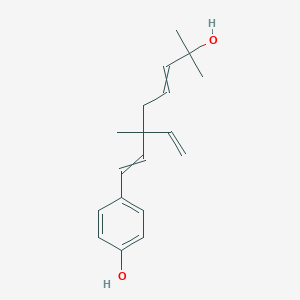

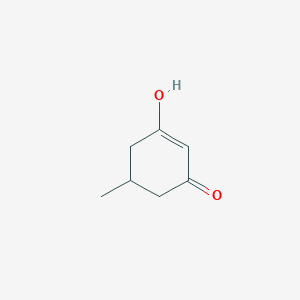
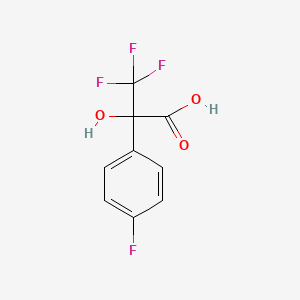
![8-bromo-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one](/img/structure/B15147136.png)

